REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[CH:3](O)O.[CH3:8][N+:9]([O-:11])=[O:10].C([O-])([O-])=O.[Na+].[Na+].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O>[F:1][C:2]([F:7])([F:6])[CH:3]=[CH:8][N+:9]([O-:11])=[O:10] |f:2.3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC(C(O)O)(F)F
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the
|
Type
|
ADDITION
|
Details
|
was added to the residue oil, which
|
Type
|
DISTILLATION
|
Details
|
was distilled at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
to give a green-yellow oil (4 g, 50% purity, 10% yield)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC(C=C[N+](=O)[O-])(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[CH:3](O)O.[CH3:8][N+:9]([O-:11])=[O:10].C([O-])([O-])=O.[Na+].[Na+].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O>[F:1][C:2]([F:7])([F:6])[CH:3]=[CH:8][N+:9]([O-:11])=[O:10] |f:2.3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC(C(O)O)(F)F
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the
|
Type
|
ADDITION
|
Details
|
was added to the residue oil, which
|
Type
|
DISTILLATION
|
Details
|
was distilled at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
to give a green-yellow oil (4 g, 50% purity, 10% yield)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC(C=C[N+](=O)[O-])(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |